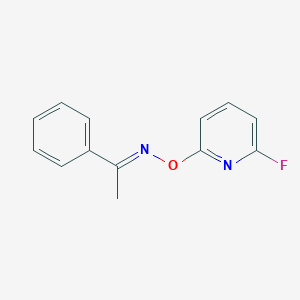
1-フェニル-1-エタノン O-(6-フルオロ-2-ピリジル)オキシム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime is a chemical compound with the molecular formula C13H11FN2O. It is known for its unique structure, which includes a phenyl group, an ethanone moiety, and a pyridinyl oxime group.
科学的研究の応用
1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime typically involves the reaction of 1-phenyl-1-ethanone with hydroxylamine hydrochloride to form the oxime derivative. The reaction is usually carried out in the presence of a base, such as sodium acetate, under reflux conditions. The resulting oxime is then reacted with 6-fluoro-2-pyridinecarboxaldehyde to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
化学反応の分析
Types of Reactions
1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile or nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Formation of nitrile or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridinyl derivatives
作用機序
The mechanism of action of 1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
類似化合物との比較
Similar Compounds
1-phenyl-1-ethanone oxime: Lacks the fluoropyridinyl group, making it less versatile in certain applications.
6-fluoro-2-pyridinyl oxime: Lacks the phenyl-ethanone moiety, which may reduce its efficacy in some biological contexts
Uniqueness
1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the phenyl-ethanone and fluoropyridinyl groups allows for diverse applications and interactions .
特性
IUPAC Name |
(E)-N-(6-fluoropyridin-2-yl)oxy-1-phenylethanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c1-10(11-6-3-2-4-7-11)16-17-13-9-5-8-12(14)15-13/h2-9H,1H3/b16-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFTYKOVIIJCRK-MHWRWJLKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=NC(=CC=C1)F)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC1=NC(=CC=C1)F)/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile](/img/structure/B2378272.png)
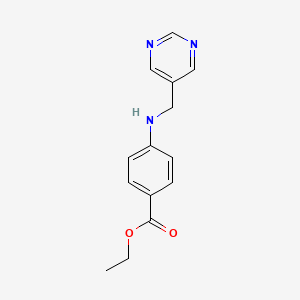
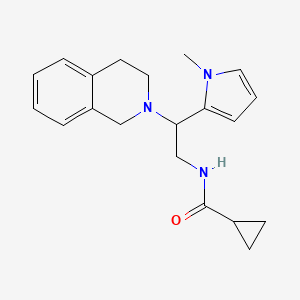
![5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2378275.png)
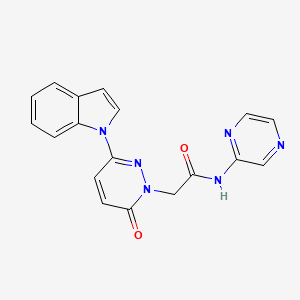
![1-[(2-Cyanophenyl)carbamoyl]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2378279.png)

![3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2378282.png)
![5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2378284.png)
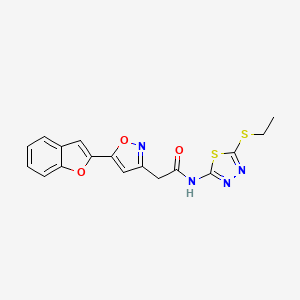
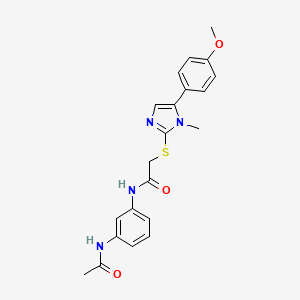
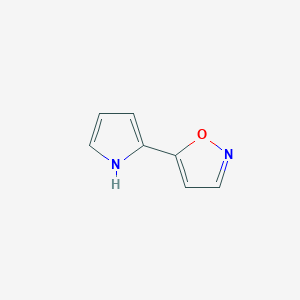
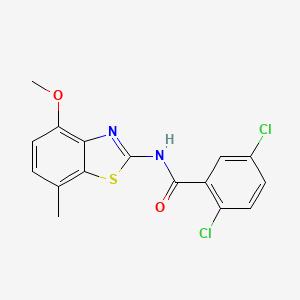
![4-[1-(Furan-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2378292.png)
